molecular formula C6H5BrCl2N2O2 B6197707 5-bromo-2-chloro-3-nitroaniline hydrochloride CAS No. 2680543-53-5

5-bromo-2-chloro-3-nitroaniline hydrochloride

Cat. No.: B6197707
CAS No.: 2680543-53-5
M. Wt: 287.9
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Description

5-bromo-2-chloro-3-nitroaniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-3-nitroaniline hydrochloride typically involves a multi-step process. One common method includes the nitration of 2-chloroaniline to introduce the nitro group, followed by bromination to add the bromine atom. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

    Nitration: 2-chloroaniline is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the amino group.

    Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the ortho position relative to the amino group.

    Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-3-nitroaniline hydrochloride undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the bromine atom with a methoxy group.

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, or other nucleophiles in suitable solvents.

    Oxidation: Potassium permanganate in acidic or neutral medium, or hydrogen peroxide in the presence of a catalyst.

Major Products Formed

    Reduction: 5-bromo-2-chloro-3-aminoaniline hydrochloride.

    Substitution: 5-methoxy-2-chloro-3-nitroaniline hydrochloride.

    Oxidation: this compound (if starting from the amino compound).

Scientific Research Applications

5-bromo-2-chloro-3-nitroaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving aromatic amines.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-3-nitroaniline hydrochloride depends on its specific application. In biological systems, the compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group allows the compound to undergo redox reactions, which can generate reactive intermediates that interact with cellular components.

Molecular Targets and Pathways

    Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways by binding to the active site or interacting with essential cofactors.

    Redox Reactions: The nitro group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can affect cellular processes.

Comparison with Similar Compounds

5-bromo-2-chloro-3-nitroaniline hydrochloride can be compared with other similar compounds, such as:

    2-chloro-5-nitroaniline: Lacks the bromine atom, which affects its reactivity and applications.

    5-bromo-2-nitroaniline: Lacks the chlorine atom, leading to different chemical properties and uses.

    3-nitroaniline: Lacks both bromine and chlorine atoms, resulting in distinct reactivity and applications.

Uniqueness

The presence of both bromine and chlorine atoms, along with the nitro group, makes this compound unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems.

Properties

CAS No.

2680543-53-5

Molecular Formula

C6H5BrCl2N2O2

Molecular Weight

287.9

Purity

95

Origin of Product

United States

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